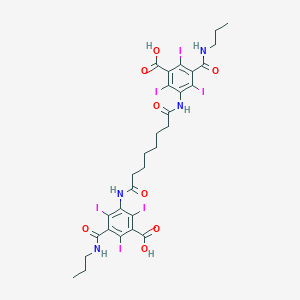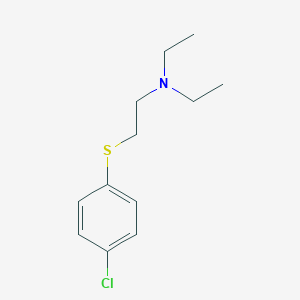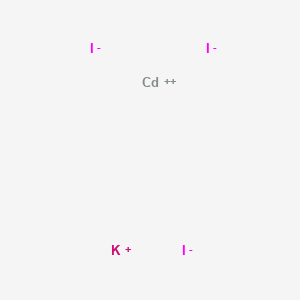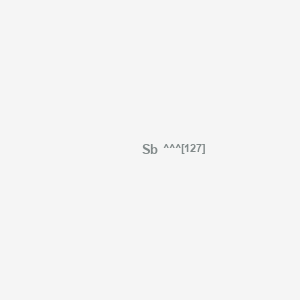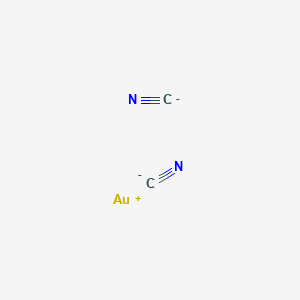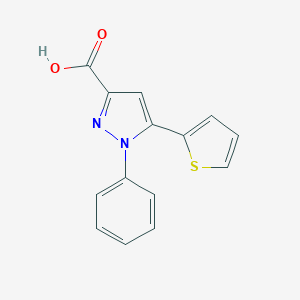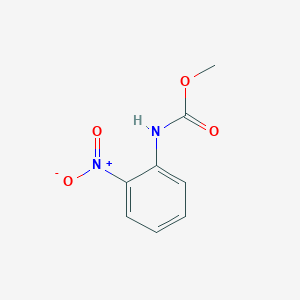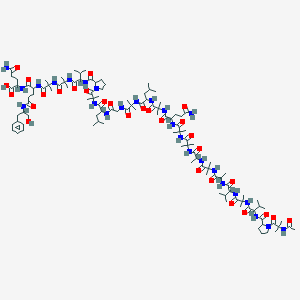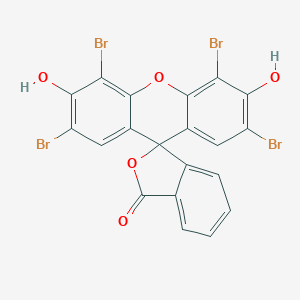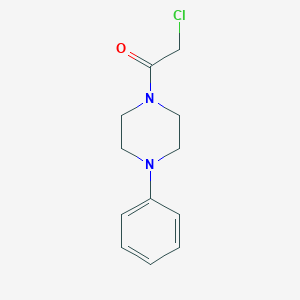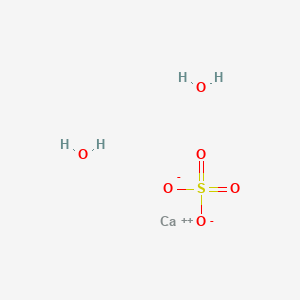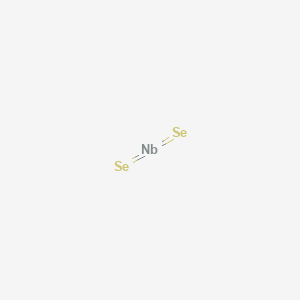
Séléniure de niobium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Niobium selenide, also known as niobium(IV) selenide, is a layered transition metal dichalcogenide with the chemical formula NbSe₂. It is known for its unique properties, including superconductivity at low temperatures and the ability to form monolayers. Niobium selenide is a gray solid with a density of 6.3 g/cm³ and a melting point exceeding 1300°C .
Applications De Recherche Scientifique
Niobium selenide has a wide range of scientific research applications due to its unique properties:
Mécanisme D'action
Target of Action
Niobium selenide (NbSe2) is a layered transition metal dichalcogenide . It primarily targets electronic systems, where it acts as a lubricant and a superconductor . It also has applications in sodium-ion batteries as an anode material .
Mode of Action
NbSe2 interacts with its targets through its unique electronic properties. As a superconductor, it can conduct electricity without resistance below a critical temperature of 7.2 K . In sodium-ion batteries, it contributes to high theoretical capacity and excellent conductivity . NbSe2 can also be used in mode-locked fiber lasers, where it acts as a saturable absorber with a wide working bandwidth and excellent nonlinear optical response .
Biochemical Pathways
Selenium is known to be incorporated into proteins and nucleic acids via selenocysteine and 2-selenouridine, respectively .
Pharmacokinetics
The properties of nbse2 can be manipulated by varying the precursors used in its synthesis .
Result of Action
The action of NbSe2 results in several effects at the molecular and cellular level. As a superconductor, it enables the lossless transmission of electric current . In sodium-ion batteries, it enhances energy storage capacity . In mode-locked fiber lasers, it contributes to the generation of ultrashort light pulses .
Action Environment
The action of NbSe2 can be influenced by environmental factors. For instance, its superconducting properties are temperature-dependent, with superconductivity occurring below 7.2 K . Additionally, the properties of NbSe2 nanostructures, such as their structure, morphology, and optical properties, can be influenced by the choice of metal and selenium precursors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Niobium selenide can be synthesized using various methods, including chemical vapor deposition (CVD) and solid-state reactions. In the CVD method, niobium oxide, selenium, and sodium chloride powders are heated to different temperatures ranging from 300°C to 800°C in a furnace with a temperature gradient. A mixture of argon and hydrogen is used as the carrier gas . The thickness of niobium selenide can be controlled by varying the temperature of the selenium powder.
Industrial Production Methods: Industrial production of niobium selenide often involves the use of high-temperature furnaces and controlled environments to ensure the purity and consistency of the product. The CVD method is commonly employed due to its ability to produce high-quality crystals and thin films.
Analyse Des Réactions Chimiques
Types of Reactions: Niobium selenide undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly susceptible to oxidation, forming niobium oxide (Nb₂O₅) when exposed to oxygen .
Common Reagents and Conditions:
Oxidation: Niobium selenide reacts with oxygen at elevated temperatures to form niobium oxide.
Reduction: Reduction reactions can be carried out using hydrogen or other reducing agents to revert niobium selenide to its elemental form.
Substitution: Substitution reactions involve replacing selenium atoms with other chalcogens or halogens under specific conditions.
Major Products:
Oxidation: Niobium oxide (Nb₂O₅)
Reduction: Elemental niobium and selenium
Substitution: Various niobium chalcogenides or halides
Comparaison Avec Des Composés Similaires
- Molybdenum diselenide (MoSe₂)
- Tungsten diselenide (WSe₂)
- Niobium dioxide (NbO₂)
Propriétés
Numéro CAS |
12034-77-4 |
|---|---|
Formule moléculaire |
NbSe2-4 |
Poids moléculaire |
250.85 g/mol |
Nom IUPAC |
niobium;selenium(2-) |
InChI |
InChI=1S/Nb.2Se/q;2*-2 |
Clé InChI |
IRYOKUZYYFUICU-UHFFFAOYSA-N |
SMILES |
[Se]=[Nb]=[Se] |
SMILES canonique |
[Se-2].[Se-2].[Nb] |
Key on ui other cas no. |
12034-77-4 |
Pictogrammes |
Acute Toxic; Health Hazard; Environmental Hazard |
Origine du produit |
United States |
Q1: What are some common stoichiometries of niobium selenide compounds?
A1: Research has explored various niobium selenide compounds, including NbSe2, NbSe3, Nb2Se9, and Nb9Se8. [, , , ]
Q2: What is unique about the structure of Nb9Se8 compared to other niobium selenides?
A2: Nb9Se8 exhibits a distorted single-layer structure, indicating a dimensionality-induced reconstruction compared to its bulk counterpart (Nb3Se4). This unique structure arises from tuning the chemical potential during the molecular beam epitaxy (MBE) growth process. []
Q3: How does the stoichiometry of niobium selenide impact its superconducting properties?
A3: Studies on NbSex reveal that the superconducting transition temperature (Tc) is sensitive to composition. For instance, the 4H and 2H(β) phases of NbSex exhibit maximum Tc at stoichiometric compositions, with Tc decreasing as the composition deviates from stoichiometry. Interestingly, the 3R and 2H(a) phases do not exhibit superconductivity down to 1.6K, likely due to defect concentrations. []
Q4: What spectroscopic techniques are useful for characterizing niobium selenides?
A4: Researchers employ various techniques, including X-ray K emission spectroscopy, Raman spectroscopy, and X-ray photoelectron spectroscopy (XPS) to analyze the electronic structure, vibrational modes, and chemical composition of niobium selenides. [, , ]
Q5: What makes niobium selenide a promising material for rechargeable lithium batteries?
A5: Niobium selenides, particularly NbSe2, can act as inert cathodes in rechargeable lithium batteries. The performance depends on the presence of hexagonal platelets oriented favorably for lithium intercalation. Additionally, fibrous NbSe3 shows promise as an active cathode material. [, , ]
Q6: How does the morphology of NbSe2 impact its performance in dye-sensitized solar cells?
A6: NbSe2 nanoflowers exhibit superior performance compared to other morphologies when employed as counter electrodes in dye-sensitized solar cells. This enhanced performance is attributed to the unique nanoflower structure. []
Q7: Can niobium selenide enhance the electrical conductivity of lubricating greases?
A7: Yes, incorporating NbSe2 into lubricating greases significantly improves their electrical conductivity. A 2 wt% NbSe2 doping can reduce volume resistivity tenfold compared to the base grease. []
Q8: How stable are niobium selenide thin films under atmospheric conditions?
A8: APCVD-grown NbSe2 thin films, especially those deposited at lower temperatures, tend to be selenium-rich and can exhibit some degree of oxidation, as evidenced by the presence of Nb2O5. []
Q9: Can theoretical calculations predict the optical properties of niobium selenide-based heterostructures?
A9: Yes, theoretical studies demonstrate that multilayer NbSe2 combined with titanium carbide (Ti3C2) can produce strong Fano resonance effects, enabling highly sensitive refractive index sensing applications. These calculations provide valuable insights into the potential of NbSe2 as a plasmonic material. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


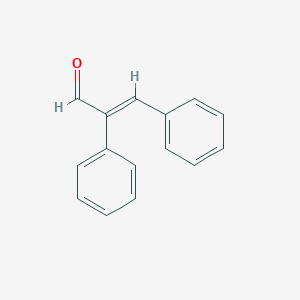
![2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium](/img/structure/B80263.png)
